molecular formula C8H14O B544767 TCO-OH

TCO-OH

Cat. No.: B544767
M. Wt: 126.2 g/mol
InChI Key: UCPDHOTYYDHPEN-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-OH: , also known as trans-cyclooctenol, is a compound that has gained significant attention in the field of bioorthogonal chemistry. It is a derivative of trans-cyclooctene, characterized by the presence of a hydroxyl group. This compound is particularly notable for its use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a subset of click chemistry reactions. These reactions are highly valued for their rapid kinetics and biocompatibility, making this compound a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of TCO-OH typically involves the photoisomerization of cis-cyclooctene. This process can be carried out using a flow photoreactor, which allows for efficient and high-yield production of trans-cyclooctene derivatives. The reaction conditions often include the use of ultraviolet light to induce the isomerization, and the process can be optimized to produce high yields of this compound .

Industrial Production Methods: While the industrial production of this compound is not as widespread as some other chemicals, the methods used in laboratory settings can be scaled up. The use of flow photoreactors in an industrial setting can facilitate the large-scale production of this compound, ensuring a consistent supply for various applications .

Chemical Reactions Analysis

Types of Reactions: TCO-OH is known for its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are a type of cycloaddition that occurs between a trans-cyclooctene and an azide, forming a stable triazole product. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for use in biological systems .

Common Reagents and Conditions: The primary reagents used in reactions involving this compound are azides and tetrazines. The reaction conditions are typically mild, often occurring at room temperature and in aqueous environments. This makes this compound particularly useful for in vivo applications where harsh conditions are not feasible .

Major Products: The major products formed from reactions involving this compound are triazoles and dihydropyridazines. These products are formed through the cycloaddition reactions with azides and tetrazines, respectively. These products are stable and can be used in various downstream applications .

Mechanism of Action

The mechanism by which TCO-OH exerts its effects is primarily through its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The strained ring structure of trans-cyclooctene provides the necessary energy to drive the cycloaddition reaction with azides and tetrazines. This reaction occurs rapidly and specifically, forming stable triazole and dihydropyridazine products. The molecular targets of this compound are typically azides and tetrazines, which are introduced into biological systems or materials to facilitate the desired reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its combination of a strained ring structure and a hydroxyl group. This combination allows for rapid and specific reactions with azides and tetrazines, while also providing a functional handle for further chemical modifications. This makes this compound particularly versatile and valuable in a wide range of scientific applications .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

(4E)-cyclooct-4-en-1-ol

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+

InChI Key

UCPDHOTYYDHPEN-OWOJBTEDSA-N

SMILES

C1CC=CCCC(C1)O

Isomeric SMILES

C1C/C=C/CCC(C1)O

Canonical SMILES

C1CC=CCCC(C1)O

Appearance

Solid powder

Pictograms

Corrosive

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TCO-OH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TCO-OH
Reactant of Route 2
TCO-OH
Reactant of Route 3
TCO-OH
Reactant of Route 4
TCO-OH
Reactant of Route 5
Reactant of Route 5
TCO-OH
Reactant of Route 6
TCO-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.